molecular formula C11H9ClN2O2 B8610333 4-Chloro-6-ethyl-3-nitro-quinoline

4-Chloro-6-ethyl-3-nitro-quinoline

Cat. No.: B8610333
M. Wt: 236.65 g/mol
InChI Key: KWFWJUMXKUINAY-UHFFFAOYSA-N
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Description

4-Chloro-6-ethyl-3-nitro-quinoline is a halogenated nitroquinoline derivative characterized by a quinoline core substituted with a chlorine atom at position 4, an ethyl group at position 6, and a nitro group at position 2.

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

4-chloro-6-ethyl-3-nitroquinoline

InChI

InChI=1S/C11H9ClN2O2/c1-2-7-3-4-9-8(5-7)11(12)10(6-13-9)14(15)16/h3-6H,2H2,1H3

InChI Key

KWFWJUMXKUINAY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of quinoline derivatives are heavily influenced by substituent positions and electronic effects. Below is a comparative analysis of key analogues:

Compound Substituents Molecular Formula Key Properties Applications/Notes
4-Chloro-6-ethyl-3-nitro-quinoline Cl (C4), NO₂ (C3), C₂H₅ (C6) C₁₁H₁₀ClN₃O₂ Predicted high reactivity due to electron-withdrawing NO₂ and Cl groups . Potential intermediate in drug synthesis; nitro groups enhance DNA intercalation .
4-Chloro-3-ethyl-6-methoxy-2-methylquinoline () Cl (C4), C₂H₅ (C3), OCH₃ (C6), CH₃ (C2) C₁₃H₁₄ClNO Melting point: 283°C; stabilized by methoxy and methyl groups. Likely used in agrochemicals due to lipophilic substituents .
4-Chloro-6,7-dimethoxyquinoline () Cl (C4), OCH₃ (C6, C7) C₁₁H₁₀ClNO₂ Melting point: 403–404 K; planar structure with intramolecular C–H⋯Cl interactions. Antimicrobial activity attributed to methoxy groups enhancing solubility .
Ethyl 4-chloro-6-nitroquinoline-3-carboxylate () Cl (C4), NO₂ (C6), COOEt (C3) C₁₂H₉ClN₂O₄ Nine commercial suppliers; ester group increases bioavailability . Intermediate in antimalarial drug development .

Key Observations :

  • Nitro Group Position: The nitro group at C3 in this compound may confer stronger electrophilic character compared to C6-nitro derivatives (e.g., ), influencing reactivity in nucleophilic substitution reactions .
  • Ethyl vs.

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